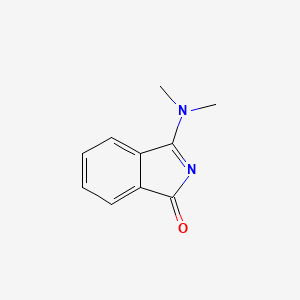

3-(Dimethylamino)-1H-isoindol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Dimethylamino)-1H-isoindol-1-one is an organic compound that features a dimethylamino group attached to an isoindolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1H-isoindol-1-one typically involves the reaction of dimethylamine with isoindolone derivatives. One common method includes the reaction of isoindolone with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . Another approach involves the use of dimethylformamide dimethyl acetal as a reagent to introduce the dimethylamino group .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may involve continuous flow reactors to ensure consistent production and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1H-isoindol-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-(Dimethylamino)-1H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-1H-isoindol-1-one is unique due to its isoindolone core structure combined with a dimethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .

Biological Activity

3-(Dimethylamino)-1H-isoindol-1-one is a compound belonging to the isoindole family, known for its diverse biological activities. Recent studies have highlighted its potential in various therapeutic areas, including antimicrobial, antioxidant, and anticancer activities. This article synthesizes findings from multiple research studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its isoindole structure, which is critical for its biological interactions. The compound's molecular formula is C10H12N2O, and it possesses a dimethylamino group that enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| Melting Point | 205-207 °C |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research has demonstrated that derivatives of isoindole compounds exhibit significant antimicrobial properties. A study evaluated various isoindole derivatives, including this compound, against Gram-positive and Gram-negative bacterial strains. The results indicated that certain derivatives showed inhibition zones comparable to standard antibiotics like gentamicin, suggesting their potential as antimicrobial agents .

Antioxidant Activity

The antioxidant activity of this compound has been assessed through various assays measuring free radical scavenging capabilities. One study reported an IC50 value of 1.174 μmol/mL for a related isoindole derivative, indicating strong antioxidant properties. The presence of the dimethylamino group is believed to enhance this activity by stabilizing free radicals .

Anticancer Activity

The compound has shown promising results in cancer treatment applications. In vitro studies revealed that it induces apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and activation of apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antileishmanial Activity

A specific derivative of isoindole was tested for its efficacy against Leishmania tropica. The study found that the compound exhibited an IC50 value of 0.0478 μmol/mL, demonstrating superior effectiveness compared to traditional treatments like Glucantime. This highlights the potential for developing new antileishmanial drugs based on isoindole structures .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the isoindole structure significantly affect biological activity. For instance, halogenation was shown to enhance antimicrobial properties, while lipophilicity was linked to improved antileishmanial and anticancer activities. These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy .

Pharmacokinetics and Toxicity

Pharmacokinetics: Predictions based on bioinformatics tools suggest that compounds similar to this compound have favorable pharmacokinetic profiles, including good intestinal absorption and central nervous system permeability.

Toxicity: Initial assessments indicate low toxicity levels; however, further studies are necessary to evaluate long-term safety and side effects in clinical settings .

Properties

CAS No. |

89130-76-7 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(dimethylamino)isoindol-1-one |

InChI |

InChI=1S/C10H10N2O/c1-12(2)9-7-5-3-4-6-8(7)10(13)11-9/h3-6H,1-2H3 |

InChI Key |

DHJDMJRVBSURHK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.